molecular formula C12H21NO2S B13462098 exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

Cat. No.: B13462098
M. Wt: 243.37 g/mol
InChI Key: GJHCXQVVHRGCDN-ULKQDVFKSA-N
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Description

exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C12H21NO2S and a molecular weight of 243.37 g/mol . It is a colorless liquid commonly used in various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Compounds with different ester or mercapto derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable in the development of new chemical entities .

Biology: In biological research, it is used to study the interactions of bicyclic compounds with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action .

Medicine: Its unique structure can be exploited to develop new therapeutic agents .

Industry: In the industrial sector, it is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The bicyclic structure allows for specific binding to receptors or enzymes, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is unique due to its combination of a mercapto group and a tert-butyl ester. This combination provides distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

GJHCXQVVHRGCDN-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)S

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)S

Origin of Product

United States

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